(+-)-3-(4-Hydroxyphenyl)lactic acid

Description

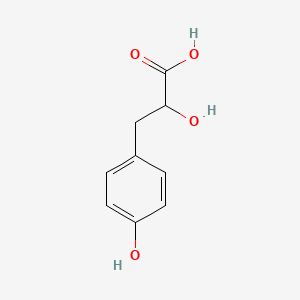

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,10-11H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVGVDSSUAVXRDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861861 | |

| Record name | 2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hydroxyphenyllactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000755 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

12.9 mg/mL at 16 °C | |

| Record name | Hydroxyphenyllactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000755 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

306-23-0, 6482-98-0 | |

| Record name | (±)-3-(4-Hydroxyphenyl)lactic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyphenyllactic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Hydroxyphenyl)lactic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-p-Hydroxyphenyllactic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-4-Hydroxyphenyllactic Acid Hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-HYDROXYPHENYL LACTIC ACID, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP7PS9S776 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hydroxyphenyllactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000755 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(±)-3-(4-Hydroxyphenyl)lactic Acid: A Technical Guide to its Discovery, Origin, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(±)-3-(4-Hydroxyphenyl)lactic acid (HPLA), a phenolic acid found in a variety of natural sources, has garnered increasing interest within the scientific community. This document provides a comprehensive overview of the discovery, natural origins, and methods of analysis for HPLA. It details its presence in fermented foods and its production by gut microbiota, particularly of the Lactobacillus genus. Furthermore, this guide presents detailed experimental protocols for the isolation, chemical synthesis, and quantification of HPLA, alongside a review of its involvement in metabolic signaling pathways. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate understanding.

Discovery and Origin

(±)-3-(4-Hydroxyphenyl)lactic acid, also known as p-hydroxyphenyllactic acid, is a metabolite derived from the amino acid tyrosine. While its presence as a product of microbial metabolism has been known for a considerable time, pinpointing a singular "discovery" is challenging as it appeared in the scientific literature as a known tyrosine catabolite in various biological contexts. Early studies on tyrosine metabolism in microorganisms and humans identified a range of phenolic acids, including HPLA.

Its primary origin in nature is as a metabolic byproduct of microorganisms, particularly lactic acid bacteria (LAB) such as Lactobacillus species. These bacteria are integral to the fermentation of many foods, which serve as a significant dietary source of HPLA. It is also produced by the human gut microbiota as part of the metabolism of dietary polyphenols and tyrosine.

Natural Sources:

HPLA is found in a variety of fermented foods, including:

-

Kimchi: A traditional Korean fermented vegetable dish.

-

Sauerkraut: Fermented cabbage.

-

Yogurt and Kefir: Fermented milk products.

-

Certain Cheeses and Sourdough Bread.

Beyond fermented foods, HPLA has been identified in a range of plant-based foods, such as muskmelon, coconut, and lemon grass[1]. The D-enantiomer of HPLA is primarily of bacterial origin, while the L-enantiomer is a metabolite in humans, often elevated in certain metabolic disorders like phenylketonuria (PKU) and tyrosinemia[1].

Data Presentation: Quantitative Analysis of HPLA in Natural Sources

The concentration of HPLA in fermented foods can vary widely depending on the specific microorganisms involved in fermentation, the substrate, and the fermentation conditions. The following table summarizes reported concentrations of HPLA in various sources.

| Food Source | Lactobacillus Strain(s) | HPLA Concentration | Reference(s) |

| Kimchi | Mixed Cultures | 12.0–21.1 µg/mL (early stage) | [2] |

| Kimchi | Mixed Cultures | 4.8–9.5 µg/mL (late stage) | [2] |

| Fermentation Broth | Lactobacillus sp. SK007 | 75 µg/mL | [3] |

| Fermentation Broth with 4-hydroxyphenylpyruvic acid | Lactobacillus sp. SK007 | 1.26 mg/mL |

Experimental Protocols

This section provides detailed methodologies for the isolation, synthesis, and analysis of (±)-3-(4-Hydroxyphenyl)lactic acid.

Isolation of HPLA from Lactobacillus Culture

This protocol is adapted from methods used for the isolation of metabolites from lactic acid bacteria.

Objective: To isolate HPLA from a culture of a known HPLA-producing Lactobacillus strain.

Materials:

-

MRS broth

-

Lactobacillus strain (e.g., Lactobacillus plantarum)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvent system for chromatography (e.g., chloroform:methanol gradient)

-

HPLC system for purification and analysis

Procedure:

-

Cultivation: Inoculate a suitable volume of sterile MRS broth with the selected Lactobacillus strain. Incubate under anaerobic conditions at the optimal temperature for the strain (typically 30-37°C) for 48-72 hours.

-

Extraction:

-

Centrifuge the culture broth at 8,000 x g for 15 minutes to pellet the bacterial cells.

-

Collect the supernatant and acidify to pH 2.0 with 6M HCl.

-

Extract the acidified supernatant three times with an equal volume of ethyl acetate.

-

Pool the organic layers and dry over anhydrous sodium sulfate.

-

-

Concentration: Remove the ethyl acetate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Purification:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase for column chromatography.

-

Apply the dissolved extract to a silica gel column.

-

Elute the column with a gradient of chloroform:methanol, starting with 100% chloroform and gradually increasing the polarity.

-

Collect fractions and analyze by thin-layer chromatography (TLC) or HPLC to identify fractions containing HPLA.

-

Pool the HPLA-containing fractions and evaporate the solvent.

-

-

Final Purification (Optional): For higher purity, the semi-purified HPLA can be further purified using preparative HPLC.

Chemical Synthesis of (±)-3-(4-Hydroxyphenyl)lactic Acid

This protocol is a general method adapted from the synthesis of similar phenolic acids.

Objective: To synthesize (±)-3-(4-Hydroxyphenyl)lactic acid from 4-hydroxybenzaldehyde.

Materials:

-

4-hydroxybenzaldehyde

-

N-acetylglycine

-

Anhydrous sodium acetate

-

Acetic anhydride

-

1N Hydrochloric acid

-

Palladium on carbon (Pd/C) catalyst (5%)

-

Ethanol

-

Hydrogen gas supply

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Synthesis of an Azlactone Intermediate:

-

In a round-bottom flask, combine 4-hydroxybenzaldehyde, N-acetylglycine, and anhydrous sodium acetate in acetic anhydride.

-

Heat the mixture under reflux for 1-2 hours.

-

Cool the reaction mixture and pour it into ice water.

-

Collect the precipitated solid by filtration, wash with cold water, and dry. This yields the azlactone intermediate.

-

-

Hydrolysis to the Pyruvic Acid Derivative:

-

Suspend the azlactone in a solution of 1N HCl.

-

Heat the mixture under reflux for 4-6 hours until the solid dissolves.

-

Cool the solution in an ice bath to crystallize the product, 3-(4-hydroxyphenyl)pyruvic acid.

-

Collect the crystals by filtration, wash with cold water, and dry.

-

-

Reduction to HPLA:

-

Dissolve the 3-(4-hydroxyphenyl)pyruvic acid in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 5% Pd/C.

-

Pressurize the vessel with hydrogen gas (e.g., 1-2 atm) and stir at room temperature until the reaction is complete (monitor by TLC or HPLC).

-

Filter the reaction mixture through celite to remove the catalyst.

-

Evaporate the ethanol under reduced pressure to yield crude (±)-3-(4-Hydroxyphenyl)lactic acid.

-

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., water or ethyl acetate/hexane) to obtain pure (±)-3-(4-Hydroxyphenyl)lactic acid.

Quantification of HPLA by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantitative analysis of HPLA in a sample matrix.

Objective: To determine the concentration of HPLA in a liquid sample (e.g., fermentation broth, biological fluid).

Materials:

-

HPLC system with a UV or fluorescence detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

HPLA analytical standard

-

Mobile phase: A mixture of an aqueous buffer (e.g., 50 mM ammonium acetate, pH 6.8) and an organic solvent (e.g., acetonitrile).

-

Sample preparation reagents (e.g., perchloric acid for protein precipitation, solid-phase extraction cartridges).

Procedure:

-

Sample Preparation:

-

Fermentation Broth: Centrifuge to remove cells, filter the supernatant through a 0.22 µm filter.

-

Biological Fluids (e.g., urine, plasma): Perform protein precipitation by adding an equal volume of cold acetonitrile or perchloric acid, centrifuge, and filter the supernatant. Alternatively, use solid-phase extraction for sample cleanup and concentration.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: Isocratic or gradient elution with a mixture of aqueous buffer and organic solvent. A typical isocratic mobile phase could be 95:5 (v/v) of 50 mM ammonium acetate buffer (pH 6.8) containing 5 mM tetrabutyl ammonium bromide and acetonitrile.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV detection at 226 nm or fluorescence detection (excitation ~275 nm, emission ~305 nm).

-

-

Calibration Curve: Prepare a series of standard solutions of HPLA of known concentrations. Inject each standard and record the peak area. Construct a calibration curve by plotting peak area versus concentration.

-

Quantification: Inject the prepared sample and record the peak area for HPLA. Determine the concentration of HPLA in the sample by interpolating its peak area on the calibration curve.

Signaling Pathways and Experimental Workflows

Biosynthesis of HPLA in Lactic Acid Bacteria

HPLA is synthesized from tyrosine through a two-step enzymatic process in lactic acid bacteria. This pathway is a part of the broader amino acid metabolism of these organisms.

Experimental Workflow for Isolation and Quantification of HPLA

The following diagram illustrates the general workflow for isolating and quantifying HPLA from a bacterial culture.

Proposed Signaling Pathway for HPLA-Mediated Inhibition of Fatty Acid Oxidation

HPLA has been observed to decrease fatty acid oxidation. A plausible mechanism for this is through the modulation of the AMP-activated protein kinase (AMPK) signaling pathway, which is a central regulator of cellular energy homeostasis. Inhibition of this pathway can lead to a decrease in the activity of enzymes involved in fatty acid oxidation.

Conclusion

(±)-3-(4-Hydroxyphenyl)lactic acid is a significant metabolite of both microbial and human origin, with its presence in the diet largely attributed to the consumption of fermented foods. This technical guide has provided an in-depth overview of its origins, methods for its isolation and synthesis, and its quantitative analysis. The provided experimental protocols and diagrams of key pathways offer a valuable resource for researchers and professionals in the fields of microbiology, biochemistry, and drug development. Further research into the precise molecular mechanisms of HPLA's bioactivity will continue to unveil its potential roles in human health and disease.

References

An In-depth Technical Guide to the Biological Activity of 4-Hydroxyphenyllactic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyphenyllactic acid (4-HPLA), a phenolic acid metabolite derived from the amino acid tyrosine and produced by the gut microbiota, has garnered increasing scientific interest for its diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of 4-HPLA's bioactivity, with a focus on its antioxidant, anti-inflammatory, antimicrobial, antithrombotic, and potential anticancer and neuroprotective properties. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate further investigation and therapeutic exploration of this promising natural compound.

Introduction

4-Hydroxyphenyllactic acid (4-HPLA) is a metabolite of tyrosine and is also produced by various bacteria, including those residing in the human gut.[1] Its presence in biological fluids has been associated with certain metabolic disorders and has been investigated as a potential biomarker.[2] Beyond its diagnostic utility, emerging research has highlighted the therapeutic potential of 4-HPLA, demonstrating a range of biological effects that are of significant interest for drug discovery and development. This guide will delve into the core biological activities of 4-HPLA, presenting the available scientific evidence in a structured and detailed manner.

Antioxidant Activity

4-HPLA has been reported to possess antioxidant properties, contributing to the mitigation of oxidative stress.[3] This activity is primarily attributed to its ability to scavenge free radicals.

Quantitative Data

While specific IC50 values for 4-hydroxyphenyllactic acid in DPPH and ABTS assays are not consistently reported in the readily available literature, the antioxidant capacity of phenolic acids is a well-established principle. For context, the IC50 values for various phenolic compounds in these assays are presented to provide a comparative framework.

| Assay | Compound | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |

| DPPH Radical Scavenging | Various Phenolic Acids | Varies | Ascorbic Acid | ~5 |

| ABTS Radical Scavenging | Various Phenolic Acids | Varies | Trolox | ~2-5 |

Note: The IC50 values for phenolic acids can vary significantly based on their specific structure and the experimental conditions.

Experimental Protocols

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

-

Prepare various concentrations of 4-HPLA and a standard antioxidant (e.g., ascorbic acid) in methanol.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the 4-HPLA or standard solutions at different concentrations.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Methanol is used as a blank.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration.

-

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation.

-

Reagent Preparation:

-

Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

-

Dilute the ABTS radical solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare various concentrations of 4-HPLA and a standard antioxidant (e.g., Trolox) in the appropriate solvent.

-

-

Assay Procedure:

-

Add a small volume of the 4-HPLA or standard solutions to a larger volume of the diluted ABTS radical solution.

-

Incubate at room temperature for a defined period (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of inhibition is calculated similarly to the DPPH assay.

-

The IC50 value is determined from the concentration-inhibition curve.

-

Anti-inflammatory Activity

4-HPLA has demonstrated potential anti-inflammatory effects by modulating key inflammatory pathways.

Inhibition of Nitric Oxide Production

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. 4-HPLA has been shown to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

| Cell Line | Stimulant | Compound | IC50 for NO Inhibition (µM) |

| RAW 264.7 | LPS | 4-Hydroxyphenyllactic Acid | Data not consistently available |

-

Cell Culture:

-

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of 4-HPLA for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

-

Nitrite Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

A standard curve using sodium nitrite is used to quantify the nitrite concentration.

-

-

Cell Viability:

-

Perform an MTT assay on the remaining cells to assess the cytotoxicity of 4-HPLA.

-

Modulation of NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. Inhibition of the NF-κB pathway is a key mechanism for anti-inflammatory agents.

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or RAW 264.7) in appropriate media.

-

Co-transfect the cells with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

-

Treatment:

-

After 24 hours of transfection, pre-treat the cells with different concentrations of 4-HPLA for 1-2 hours.

-

Stimulate the cells with an NF-κB activator, such as TNF-α or LPS.

-

-

Luciferase Assay:

-

After 6-24 hours of stimulation, lyse the cells.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the percentage of inhibition of NF-κB activity relative to the stimulated control.

-

Caption: Proposed inhibition of the NF-κB signaling pathway by 4-HPLA.

Antimicrobial Activity

4-HPLA exhibits antimicrobial properties against a range of microorganisms, including bacteria and fungi.

Quantitative Data

| Microorganism | Compound | MIC (mg/mL) |

| Listeria monocytogenes | 4-Hydroxyphenylacetic acid | 15.61 mM (~2.6 mg/mL)[4] |

| Candida albicans | Phenyllactic acid | 7.5[5] |

| Candida albicans | 4-Hydroxyphenyllactic acid | 1.26 (produced by Lactobacillus sp. SK007) |

| Aspergillus niger | 4-Hydroxyphenyllactic acid | Data not consistently available |

Mechanism of Action

The antimicrobial action of 4-HPLA is believed to involve the disruption of microbial cell membranes and interference with essential cellular processes. Against fungi, it may inhibit key enzymes involved in cell wall synthesis.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Microorganism Preparation:

-

Culture the target microorganism (e.g., Candida albicans) in an appropriate broth medium (e.g., Sabouraud Dextrose Broth) to the mid-logarithmic phase.

-

Adjust the inoculum density to a standard concentration (e.g., 1-5 x 10^5 CFU/mL).

-

-

Assay Setup:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of 4-HPLA in the broth medium.

-

Add the standardized inoculum to each well.

-

Include a positive control (microorganism without 4-HPLA) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of 4-HPLA that completely inhibits the visible growth of the microorganism.

-

Antithrombotic Activity

Recent studies have highlighted the antithrombotic potential of 4-HPLA, suggesting its ability to interfere with thrombus formation.

Signaling Pathway: PI3K/AKT/mTOR

The antithrombotic effect of a related compound, 4-hydroxyphenylacetic acid, has been linked to the inhibition of the PI3K/AKT/mTOR signaling pathway, which leads to the induction of autophagy.

Caption: Inhibition of the PI3K/AKT/mTOR pathway by 4-HPLA, leading to autophagy induction.

Experimental Protocol: Arachidonic Acid-Induced Zebrafish Thrombosis Model

-

Animal Model:

-

Use zebrafish larvae at 3 days post-fertilization (dpf).

-

-

Treatment:

-

Place the larvae in a multi-well plate.

-

Pre-treat the larvae with various concentrations of 4-HPLA for a specified duration (e.g., 1 hour).

-

-

Thrombosis Induction:

-

Induce thrombosis by adding arachidonic acid (e.g., 60 µM) to the well water.

-

-

Observation and Analysis:

-

Observe the formation of thrombi in the caudal vein or artery under a microscope.

-

Quantify the extent of thrombosis by measuring the size of the thrombus or by staining red blood cells and measuring the fluorescence intensity in the heart region (a decrease indicates thrombus formation elsewhere).

-

Aspirin can be used as a positive control.

-

Anticancer and Neuroprotective Activities (Emerging Areas)

The anticancer and neuroprotective effects of 4-HPLA are emerging areas of research with limited but promising initial findings.

Anticancer Potential

In vitro studies on related phenolic compounds suggest that they can inhibit the proliferation of colon cancer cell lines such as HT-29 and Caco-2. The proposed mechanism often involves the induction of apoptosis.

-

Cell Culture:

-

Culture human colon cancer cells (e.g., HT-29) in an appropriate medium.

-

Seed the cells in a 96-well plate and allow them to attach.

-

-

Treatment:

-

Treat the cells with various concentrations of 4-HPLA for 24, 48, and 72 hours.

-

-

MTT Assay:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Neuroprotective Potential

Phenolic acids, as a class, have been investigated for their neuroprotective effects in various in vitro models of neurodegenerative diseases. The mechanisms may involve antioxidant activity and modulation of signaling pathways related to neuronal survival.

-

Cell Culture:

-

Culture neuronal-like cells (e.g., SH-SY5Y or PC12) in a suitable medium.

-

-

Induction of Neurotoxicity:

-

Induce neurotoxicity by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) for Parkinson's disease models or amyloid-beta (Aβ) for Alzheimer's disease models.

-

-

Treatment:

-

Co-treat or pre-treat the cells with different concentrations of 4-HPLA.

-

-

Assessment of Neuroprotection:

-

Measure cell viability using the MTT assay.

-

Assess oxidative stress by measuring reactive oxygen species (ROS) levels.

-

Analyze apoptotic markers (e.g., caspase-3 activity).

-

Conclusion and Future Directions

4-Hydroxyphenyllactic acid is a multifaceted metabolite with a range of biological activities that hold significant therapeutic promise. Its antioxidant, anti-inflammatory, antimicrobial, and antithrombotic properties, supported by emerging evidence for anticancer and neuroprotective effects, make it a compelling candidate for further investigation.

Future research should focus on:

-

Elucidating the precise molecular mechanisms underlying its various biological activities.

-

Conducting comprehensive in vivo studies to validate the in vitro findings and assess its pharmacokinetic and pharmacodynamic profiles.

-

Exploring its potential as a lead compound for the development of novel therapeutics for a variety of diseases.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of the therapeutic potential of 4-hydroxyphenyllactic acid. The detailed protocols and signaling pathway diagrams are intended to facilitate the design and execution of future studies in this exciting area of natural product research.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. indigobiosciences.com [indigobiosciences.com]

- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Biofilm Activity of Phenyllactic Acid against Clinical Isolates of Fluconazole-Resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 3-(4-hydroxyphenyl)lactic Acid (HPLA) in Gut Microbiome Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-hydroxyphenyl)lactic acid (HPLA), a metabolite produced by the gut microbiota from the amino acid tyrosine, is emerging as a key signaling molecule in the intricate communication network between the gut microbiome and its host. This technical guide provides an in-depth overview of the role of HPLA in gut microbiome signaling pathways, focusing on its production, molecular targets, and downstream effects on host physiology. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and harness the therapeutic potential of this microbial metabolite.

HPLA is primarily produced by various species of Lactobacillus and Bifidobacterium, common inhabitants of the human gut. Its production is influenced by the availability of dietary tyrosine and the composition of the gut microbiota. Once produced, HPLA can interact with host cells, modulating signaling pathways involved in immunity, metabolism, and intestinal homeostasis.

HPLA Production by Gut Microbiota

The synthesis of HPLA by gut bacteria is a multi-step process initiated by the transamination of tyrosine to 4-hydroxyphenylpyruvic acid (HPPA). Subsequently, HPPA is reduced to HPLA. Several species of Lactobacillus and Bifidobacterium have been identified as significant producers of HPLA.

| Bacterial Species | Reported HPLA Production Levels |

| Lactobacillus plantarum | Can produce significant amounts, with some strains showing high yields. |

| Bifidobacterium longum | Various strains are capable of producing HPLA. |

| Lactobacillus rhamnosus | Known to produce HPLA. |

| Bifidobacterium bifidum | Capable of HPLA synthesis. |

| Lactobacillus acidophilus | Certain strains contribute to HPLA production. |

Signaling Pathways Modulated by HPLA

Current research indicates that HPLA exerts its biological effects primarily through the activation of the Hydroxycarboxylic Acid Receptor 3 (HCA3), a G-protein coupled receptor (GPCR). Emerging evidence also suggests a potential role for HPLA in the activation of the Nrf2 antioxidant pathway, although the direct mechanism is still under investigation.

HCA3 Signaling Pathway

HCA3 is a Gαi/o-coupled receptor expressed on various cell types, including immune cells and intestinal epithelial cells. The binding of HPLA to HCA3 initiates a cascade of intracellular signaling events.

Caption: HCA3 signaling cascade initiated by HPLA.

Upon HPLA binding, the Gαi/o subunit of the G-protein dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] The Gβγ subunit can activate Phospholipase C (PLC), which in turn activates Protein Kinase C (PKC) and downstream Mitogen-Activated Protein Kinase (MAPK) pathways, such as ERK1/2.[2][3]

Quantitative Data on HPLA-HCA3 Interaction:

| Parameter | Value | Cell Line/System |

| EC50 for HCA3 activation | In the low micromolar range | CHO-K1 cells expressing human HCA3 |

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. While the direct activation of Nrf2 by HPLA is not yet fully elucidated, some studies suggest that HPLA may indirectly activate this pathway, potentially as a downstream consequence of HCA3 signaling or through other mechanisms that modulate cellular redox status.

Caption: Proposed indirect activation of the Nrf2 pathway by HPLA.

Effects on Host Cells

HPLA's modulation of signaling pathways translates into tangible effects on host cells, particularly intestinal epithelial cells and immune cells.

Effects on Intestinal Epithelial Cells

HPLA is believed to play a role in maintaining intestinal barrier integrity and modulating inflammatory responses in the gut epithelium.

Quantitative Data on Cytokine Modulation in Caco-2 Cells:

| Cytokine | Effect of HPLA Treatment |

| IL-8 | Potential for modulation, but quantitative data is limited. |

| TNF-α | Potential for modulation, but quantitative data is limited. |

Effects on Immune Cells

Through its interaction with HCA3 on immune cells, HPLA can modulate immune responses, although the precise effects are still under active investigation.

Experimental Protocols

Quantification of HPLA in Fecal Samples by LC-MS/MS

This protocol provides a general framework for the quantification of HPLA in fecal samples. Specific parameters will need to be optimized for individual instruments and experimental conditions.

Caption: Workflow for HPLA quantification by LC-MS/MS.

Key Methodological Considerations:

-

Sample Preparation: Homogenization of lyophilized fecal samples is crucial for reproducibility.

-

Extraction Solvent: A mixture of methanol and water is commonly used.

-

Internal Standard: Use of a stable isotope-labeled HPLA is essential for accurate quantification.

-

Chromatography: A C18 reversed-phase column is typically employed for separation.

-

Mass Spectrometry: Detection is performed in Multiple Reaction Monitoring (MRM) mode, with specific precursor and product ion transitions for HPLA and the internal standard.

In Vitro Assessment of HPLA Effects on Intestinal Epithelial Cells

The Caco-2 cell line is a widely used model for studying the effects of compounds on the intestinal epithelium.

Caption: Experimental workflow for studying HPLA effects on Caco-2 cells.

Key Methodological Considerations:

-

Cell Culture: Caco-2 cells should be cultured on permeable supports to allow for the formation of a polarized monolayer.[4]

-

Differentiation: A 21-day culture period is typically required for full differentiation.[4]

-

Monolayer Integrity: Transepithelial Electrical Resistance (TEER) should be monitored to ensure the integrity of the cell monolayer.

-

Treatment: Cells can be treated with HPLA from either the apical or basolateral side to mimic luminal or systemic exposure, respectively.

-

Analysis: Cytokine levels in the culture media can be quantified using enzyme-linked immunosorbent assay (ELISA).

Conclusion and Future Directions

HPLA is a promising microbial metabolite with the potential to influence host health through its interaction with specific signaling pathways. The activation of HCA3 and the potential modulation of the Nrf2 pathway highlight its role in immunomodulation and antioxidant responses. Further research is needed to fully elucidate the quantitative aspects of HPLA's effects, its precise mechanisms of action, and its therapeutic potential in the context of various diseases. Future studies should focus on:

-

Determining the precise binding kinetics of HPLA with HCA3.

-

Quantifying the in vivo concentrations of HPLA in different gut segments and their correlation with health and disease states.

-

Elucidating the direct or indirect mechanisms of Nrf2 activation by HPLA.

-

Conducting comprehensive studies on the effects of HPLA on a wider range of immune and epithelial cell functions.

-

Investigating the therapeutic potential of HPLA-producing probiotics or HPLA itself in preclinical models of inflammatory and metabolic diseases.

References

- 1. Gαi/o-coupled receptor-mediated sensitization of adenylyl cyclase: 40 years later - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activated human hydroxy-carboxylic acid receptor-3 signals to MAP kinase cascades via the PLC-dependent PKC and MMP-mediated EGFR pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activated human hydroxy-carboxylic acid receptor-3 signals to MAP kinase cascades via the PLC-dependent PKC and MMP-mediated EGFR pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Caco-2 Cell Line - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of p-Hydroxyphenyllactic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Hydroxyphenyllactic acid (HPLA), also known as 4-hydroxyphenyllactic acid, is a phenolic acid metabolite with growing interest in the scientific community. It is recognized for its potential antioxidant, antimicrobial, and signaling properties. As a naturally occurring compound, HPLA is synthesized by a variety of organisms, including bacteria, plants, and is also found as an endogenous metabolite in humans. This technical guide provides an in-depth overview of the natural sources of HPLA, its biosynthetic pathways, quantitative data on its occurrence, and detailed experimental protocols for its analysis.

Natural Sources of p-Hydroxyphenyllactic Acid

The primary natural sources of HPLA can be categorized into microbial, plant, and animal (human) origins.

Microbial Sources: The Role of Lactic Acid Bacteria

The most significant and well-documented source of HPLA is its production by various species of Lactic Acid Bacteria (LAB) during fermentation.[1][2][3] These bacteria are integral to the production of numerous fermented foods, making these products a rich dietary source of HPLA.

Key HPLA-Producing Microbial Genera:

-

Lactobacillus: Several species within this genus are prolific producers of HPLA.[2][3]

-

Bifidobacterium: These bacteria, commonly found in the gut, also contribute to HPLA production.

-

Pediococcus: Certain species, such as Pediococcus acidilactici, are known to synthesize HPLA.

-

Other Microbial Sources: HPLA has also been identified as a metabolite in other bacteria, including Acinetobacter, Bacteroides, Clostridium, Enterococcus, Escherichia, Eubacterium, Klebsiella, Pseudomonas, and Staphylococcus.

Fermented Foods as a Source of HPLA:

Given the prevalence of LAB in their production, many fermented foods contain varying concentrations of HPLA. The final concentration is dependent on the specific microbial strains used, the fermentation conditions, and the precursor availability in the raw materials.

Plant Sources

While less extensively studied than microbial sources, HPLA is also a natural constituent of some plants. In the plant kingdom, HPLA is a metabolite in the tyrosine conversion pathway and can serve as a precursor for more complex specialized metabolites, such as rosmarinic acid.

Identified Plant Sources:

-

Arabidopsis thaliana : This model plant organism has been shown to produce HPLA through the action of tyrosine aminotransferase and hydroxyphenylpyruvate reductase enzymes.

-

Other Potential Sources: The presence of HPLA biosynthesis pathways in Arabidopsis thaliana suggests that it is likely present in a wider range of plant species than currently documented.

Human Endogenous Production

HPLA is an endogenous metabolite in humans, primarily arising from two sources: the metabolism of the amino acid tyrosine and the metabolic activity of the gut microbiota. The D-isomer of HPLA is specifically of bacterial origin and can be detected in individuals with bacterial overgrowth.

Biosynthesis of p-Hydroxyphenyllactic Acid

The biosynthesis of HPLA follows a conserved pathway from the amino acid L-tyrosine in both microorganisms and plants.

Microbial Biosynthesis Pathway

In Lactic Acid Bacteria, the synthesis of HPLA from L-tyrosine involves a two-step enzymatic process:

-

Transamination: L-tyrosine is first converted to p-hydroxyphenylpyruvic acid (HPPA) by the action of an aminotransferase.

-

Reduction: HPPA is then reduced to HPLA by a hydroxyphenylpyruvate reductase or a similar D-lactate dehydrogenase.

Figure 1: Microbial biosynthesis of p-hydroxyphenyllactic acid from L-tyrosine.

Plant Biosynthesis Pathway

The biosynthesis of HPLA in plants, as demonstrated in Arabidopsis thaliana, follows a similar enzymatic cascade to that in microbes.

-

Transamination: Tyrosine aminotransferase (TAT) catalyzes the conversion of L-tyrosine to p-hydroxyphenylpyruvic acid.

-

Reduction: Hydroxyphenylpyruvate reductase (HPPR) then reduces p-hydroxyphenylpyruvic acid to p-hydroxyphenyllactic acid.

Figure 2: Plant biosynthesis of p-hydroxyphenyllactic acid from L-tyrosine.

Quantitative Data of p-Hydroxyphenyllactic Acid in Natural Sources

The concentration of HPLA varies significantly depending on the source. The following tables summarize the reported quantitative data.

Table 1: Concentration of p-Hydroxyphenyllactic Acid Produced by Lactic Acid Bacteria Strains

| Microbial Strain | Culture Medium | HPLA Concentration | Reference |

| Lactobacillus sp. SK007 | MRS Broth | 75 µg/mL | |

| Lactobacillus sp. SK007 | MRS Broth with HPPA | 1.26 mg/mL | |

| Lactobacillus plantarum strains | MRS Broth | 0.07 - 0.29 mM | |

| Lactobacillus alimentarius strains | MRS Broth | 0.09 mM | |

| Lactobacillus rhamnosus GG | MRS Broth | 0.08 mM | |

| Lactobacillus sanfranciscensis IDMCB1 | MRS Broth | 0.04 mM | |

| Lactobacillus acidophilus IDMA2 | MRS Broth | 0.04 mM |

Table 2: Concentration of p-Hydroxyphenyllactic Acid in Human Biological Samples

| Biological Matrix | Condition | HPLA Concentration Range | Reference |

| Serum (Healthy Volunteers) | Normal | 0.25–25 µmol/L (LLOQ 0.25 µmol/L) | |

| Urine | Normal | < 2.0 mmol/mol creatinine |

Experimental Protocols for the Analysis of p-Hydroxyphenyllactic Acid

Accurate quantification of HPLA from natural sources requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques employed.

Sample Preparation

A simple and rapid method that avoids extensive extraction steps is often preferred.

-

Cell Removal: Centrifuge the microbial culture to pellet the cells.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Direct Injection: The filtered supernatant can often be directly injected into the HPLC or LC-MS/MS system.

Protein precipitation is a common and effective method for preparing biological fluids for analysis.

-

Sample Aliquoting: Take a known volume of the biological sample (e.g., 100 µL of serum).

-

Protein Precipitation: Add a 4-fold excess of cold methanol (400 µL) to the sample.

-

Vortexing: Vortex the mixture thoroughly to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the sample at high speed (e.g., 2750 x g for 15 minutes at 4°C) to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant for analysis.

Figure 3: General workflow for sample preparation of p-hydroxyphenyllactic acid.

HPLC and LC-MS/MS Analysis

-

Column: A reversed-phase C18 column is typically used (e.g., Atlantis dC18, 100 mm × 3.0 mm, 3 µm).

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile with 0.1% formic acid) is common.

-

Flow Rate: A typical flow rate is around 0.4 mL/min.

-

Detection: UV detection at approximately 210 nm can be used. For higher sensitivity and specificity, coupling to a mass spectrometer is recommended.

LC-MS/MS offers high sensitivity and selectivity for the quantification of HPLA in complex matrices.

-

Chromatographic Conditions: Similar to HPLC, a reversed-phase C18 column with a gradient elution is employed.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is effective for HPLA.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification.

-

MRM Transition: The specific precursor ion (m/z) to product ion (m/z) transition for HPLA should be optimized for the instrument being used.

-

Signaling Pathways Involving p-Hydroxyphenyllactic Acid

Recent research has begun to elucidate the role of gut microbiota-derived metabolites, including HPLA and related phenolic acids, in host signaling pathways. These metabolites can influence host physiology and contribute to the gut-liver axis communication.

Gut Microbiota-Host Communication

HPLA produced by the gut microbiota can be absorbed into the bloodstream and interact with host cells and signaling pathways. This communication is an area of active research, with implications for metabolic health and disease.

Potential Involvement in SIRT1 Signaling

Studies on structurally similar gut microbial metabolites, such as 4-hydroxyphenylacetic acid (4-HPA), have shown that they can activate the SIRT1 signaling pathway. Given the structural similarity and common origin of HPLA and 4-HPA, it is plausible that HPLA may also modulate SIRT1 or related pathways, which are crucial for regulating metabolism and cellular stress responses. Further research is needed to confirm this direct link.

References

- 1. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for Hydroxyphenyllactic acid (HMDB0000755) [hmdb.ca]

- 3. researchgate.net [researchgate.net]

4-Hydroxyphenyllactic Acid: A Tyrosine Metabolite at the Crossroads of Host and Microbiome Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyphenyllactic acid (HPLA), a phenolic acid derived from the metabolism of the amino acid tyrosine, has emerged as a significant biomarker with implications across a spectrum of physiological and pathological states. This technical guide provides a comprehensive overview of HPLA, detailing its biochemical origins in both human and microbial pathways, its role in various diseases, and its potential applications in clinical diagnostics and drug development. We present detailed methodologies for the quantification of HPLA in biological matrices, summarize key quantitative data, and illustrate the intricate metabolic pathways involved. This document serves as a core resource for researchers and drug development professionals seeking to understand and leverage the role of HPLA in health and disease.

Introduction

4-Hydroxyphenyllactic acid (4-HPLA), also known as p-hydroxyphenyllactic acid, is an aromatic organic acid produced from the metabolism of tyrosine.[1] It is found in various biological fluids, including blood, urine, and cerebrospinal fluid (CSF).[2][3] The presence and concentration of HPLA are influenced by both host metabolic pathways and the metabolic activity of the gut microbiota.[1] Consequently, fluctuations in HPLA levels have been associated with a range of conditions, from inborn errors of metabolism to critical illnesses and gut dysbiosis, positioning it as a valuable biomarker.[4] This guide will delve into the core aspects of HPLA biochemistry, its analytical determination, and its clinical significance.

Biosynthesis of 4-Hydroxyphenyllactic Acid

HPLA is synthesized from L-tyrosine through a two-step enzymatic pathway. This process occurs in both humans and various microorganisms, particularly those residing in the gut.

Endogenous Human Metabolism

In humans, the synthesis of HPLA is a minor pathway of tyrosine catabolism. The primary route for tyrosine degradation proceeds via its conversion to 4-hydroxyphenylpyruvate, which is then further metabolized to homogentisate and ultimately fumarate and acetoacetate. However, under certain conditions, particularly when the main catabolic pathway is impaired, tyrosine can be shunted towards alternative routes, leading to the formation of HPLA.

The key enzymatic steps are:

-

Transamination of Tyrosine: L-tyrosine is first converted to 4-hydroxyphenylpyruvic acid (HPPA) by the enzyme tyrosine aminotransferase (TAT) . This reaction involves the transfer of an amino group from tyrosine to α-ketoglutarate, forming glutamate.

-

Reduction of 4-Hydroxyphenylpyruvate: HPPA is then reduced to 4-hydroxyphenyllactic acid by the enzyme 4-hydroxyphenylpyruvate reductase (HPPR) .

Microbial Metabolism

A significant proportion of circulating HPLA is derived from the metabolic activity of the gut microbiota. Certain species of bacteria, particularly from the genera Lactobacillus and Bifidobacterium, are known to produce HPLA from dietary tyrosine. The microbial pathway mirrors the human endogenous pathway, involving the conversion of tyrosine to HPPA and its subsequent reduction to HPLA. The D-enantiomer of HPLA is often considered to be of bacterial origin, whereas the L-enantiomer is the primary form produced endogenously in humans.

The following diagram illustrates the primary metabolic pathway for the synthesis of 4-hydroxyphenyllactic acid from tyrosine.

Figure 1: Biosynthesis of 4-Hydroxyphenyllactic Acid from Tyrosine.

Quantitative Data of 4-Hydroxyphenyllactic Acid in Biological Fluids

The concentration of HPLA in biological fluids is a critical parameter for its use as a biomarker. The following tables summarize quantitative data from various studies.

Table 1: Concentration of 4-Hydroxyphenyllactic Acid in Human Serum/Plasma

| Condition | Sample Size (n) | HPLA Concentration (µmol/L) | Reference |

| Healthy Volunteers | 48 | Median: 0.35 (Range: 0.15 - 0.85) | |

| Critically Ill Patients | Not Specified | Elevated levels predictive of outcome | |

| Post-COVID-19 Syndrome | Not Specified | Elevated levels observed |

Table 2: Concentration of 4-Hydroxyphenyllactic Acid in Human Urine

| Condition | Sample Size (n) | HPLA Concentration (mmol/mol creatinine) | Reference |

| Healthy/Normal | Not Specified | 0 - 3 | |

| Tyrosinemia | Not Specified | Increased | |

| Phenylketonuria (PKU) | Not Specified | Increased | |

| Tyrosinemia Type I | Not Specified | Elevated | |

| Tyrosinemia Type II | Not Specified | Increased | |

| Tyrosinemia Type III | Not Specified | Increased |

Table 3: Concentration of 4-Hydroxyphenyllactic Acid in Human Cerebrospinal Fluid (CSF)

| Condition | Sample Size (n) | HPLA Concentration (µmol/L) | Reference |

| Phenylketonuria (PKU) | Not Specified | Relatively higher concentrations | |

| Tyrosinemia | Not Specified | Relatively higher concentrations |

Experimental Protocols for HPLA Quantification

Accurate and precise quantification of HPLA is essential for its clinical and research applications. The following sections detail common methodologies.

Sample Collection and Storage

-

Serum/Plasma: Blood should be collected in appropriate tubes (e.g., serum separator tubes or EDTA tubes). Serum or plasma should be separated by centrifugation and stored at -80°C until analysis.

-

Urine: Random or 24-hour urine collections can be used. Samples should be stored at -20°C or lower.

-

Cerebrospinal Fluid (CSF): CSF should be collected by lumbar puncture into polypropylene tubes, centrifuged to remove cells, and stored at -80°C.

UPLC-MS/MS Method for HPLA in Serum

This method is adapted from Sobolev et al. (2023).

4.2.1. Sample Preparation (Protein Precipitation)

-

To 100 µL of serum, add an internal standard solution.

-

Add 400 µL of ice-cold methanol to precipitate proteins.

-

Vortex the mixture thoroughly.

-

Centrifuge at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube for analysis.

4.2.2. Chromatographic Conditions

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from low to high organic phase over several minutes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40°C.

4.2.3. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM) Transition: The specific precursor-to-product ion transition for HPLA should be monitored (e.g., m/z 181.1 -> 119.1).

-

Instrument Parameters: Optimize cone voltage, collision energy, and other parameters for maximum sensitivity.

The following diagram outlines the workflow for the UPLC-MS/MS analysis of HPLA.

Figure 2: Experimental Workflow for UPLC-MS/MS Quantification of HPLA.

HPLA in Health and Disease: Clinical Significance

Elevated levels of HPLA can be indicative of several clinical conditions:

-

Inborn Errors of Metabolism: HPLA is a key diagnostic marker for tyrosinemia (Types I, II, and III) and phenylketonuria (PKU) . In these disorders, defects in the primary tyrosine or phenylalanine metabolic pathways lead to the accumulation of upstream metabolites, which are then shunted to alternative pathways, resulting in increased HPLA production.

-

Gut Dysbiosis: As a product of microbial metabolism, altered HPLA levels can reflect changes in the composition and function of the gut microbiota.

-

Critical Illness and Post-COVID-19 Syndrome: Elevated serum HPLA has been identified as a potential prognostic biomarker in critically ill patients and in individuals with post-COVID-19 syndrome, possibly reflecting metabolic derangements and inflammation.

-

Mitochondrial Function: Some studies suggest a link between HPLA and mitochondrial function, with HPLA potentially influencing the production of reactive oxygen species (ROS).

HPLA and Signaling Pathways

While HPLA is primarily recognized as a metabolite and biomarker, its potential role as a signaling molecule is an area of emerging research. Direct receptor-mediated signaling pathways for HPLA have not yet been clearly elucidated. However, its influence on cellular processes can be inferred through its impact on metabolic pathways.

The tyrosine metabolic network is a complex system with multiple branch points leading to the synthesis of various biologically active molecules, including neurotransmitters (dopamine, norepinephrine, epinephrine), hormones (thyroxine), and pigments (melanin). The flux through these pathways is tightly regulated.

The following diagram illustrates the central position of tyrosine in various metabolic pathways, including the pathway leading to HPLA.

References

- 1. 4-Hydroxyphenyllactic Acid | Rupa Health [rupahealth.com]

- 2. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for Hydroxyphenyllactic acid (HMDB0000755) [hmdb.ca]

- 4. 4-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]

An In-depth Technical Guide to the Physiological Effects of 3-(4-Hydroxyphenyl)lactic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Hydroxyphenyl)lactic acid (HPLA), a phenolic acid primarily produced by gut microbiota, is emerging as a significant modulator of physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the current understanding of HPLA's physiological effects, with a focus on its anti-inflammatory, antioxidant, and metabolic regulatory roles. Detailed experimental protocols, quantitative data, and elucidated signaling pathways are presented to facilitate further research and drug development efforts targeting this promising bioactive molecule.

Introduction

3-(4-Hydroxyphenyl)lactic acid (HPLA) is a metabolite derived from the bacterial fermentation of tyrosine. It is naturally present in various fermented foods and is a key product of the gut microbiome, particularly from species of Lactobacillus and Bifidobacterium. HPLA has garnered significant scientific interest due to its diverse physiological activities, which include potent antioxidant and anti-inflammatory properties. This guide will delve into the core mechanisms of action of HPLA, presenting a technical summary for researchers and professionals in the field of drug development.

Physicochemical Properties

| Property | Value |

| IUPAC Name | 2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid |

| Synonyms | HPLA, p-Hydroxyphenyllactic acid |

| CAS Number | 306-23-0 |

| Molecular Formula | C₉H₁₀O₄ |

| Molecular Weight | 182.17 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMF (25 mg/ml), DMSO (25 mg/ml), and Ethanol (25 mg/ml) |

Physiological Effects and Mechanisms of Action

Anti-inflammatory Effects

HPLA exhibits significant anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways. In vitro studies using lipopolysaccharide (LPS)-stimulated murine macrophage cell lines, such as RAW 264.7, have demonstrated HPLA's ability to attenuate the inflammatory response.

3.1.1. Inhibition of the TLR4/NF-κB Signaling Pathway

The primary mechanism underlying HPLA's anti-inflammatory effect is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. HPLA has been shown to directly bind to TLR4, thereby preventing the downstream activation of the nuclear factor-kappa B (NF-κB) cascade. This inhibition leads to a dose-dependent reduction in the production of pro-inflammatory cytokines.

Signaling Pathway Diagram: TLR4/NF-κB Inhibition by HPLA

Caption: HPLA inhibits the LPS-induced TLR4/NF-κB signaling pathway.

Quantitative Data: Anti-inflammatory Activity of HPLA

| Assay | Cell Line | Treatment | IC₅₀ Value | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 | HPLA + LPS | Not Reported | [1][2] |

| TNF-α Production | RAW 264.7 | HPLA + LPS | Dose-dependent inhibition observed | [1][3] |

| IL-6 Production | RAW 264.7 | HPLA + LPS | Dose-dependent inhibition observed | [4] |

Note: Specific IC₅₀ values for HPLA's anti-inflammatory effects are not consistently reported in the literature, though dose-dependent inhibition is a recurring observation.

Antioxidant Activity

HPLA demonstrates notable antioxidant properties by scavenging free radicals. This activity has been evaluated using various in vitro assays.

Quantitative Data: Antioxidant Capacity of HPLA

| Assay | Method | Result | Reference |

| DPPH Radical Scavenging | Spectrophotometry | IC₅₀ values reported for similar phenolic compounds | |

| Oxygen Radical Absorbance Capacity (ORAC) | Fluorescence | General methodology available |

Regulation of Metabolic Pathways

Recent studies suggest that HPLA plays a role in regulating metabolic processes, particularly in the context of alcoholic liver disease and muscle atrophy.

3.3.1. Modulation of the EGFR/PPAR-α Signaling Axis in Alcoholic Liver Disease

In a mouse model of alcoholic liver disease, HPLA was found to alleviate hepatic injury by modulating the Epidermal Growth Factor Receptor (EGFR) and Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) signaling axis. This modulation helps to counteract alcohol-induced oxidative stress and lipid metabolism disorders.

Signaling Pathway Diagram: EGFR/PPAR-α Modulation by HPLA

Caption: HPLA modulates the EGFR/PPAR-α axis to mitigate hepatic injury.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of HPLA research.

Cell Culture and Treatment

Protocol for RAW 264.7 Macrophage Culture and LPS Stimulation

-

Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well plates for viability and cytokine assays, larger plates for protein and RNA extraction) at a density that allows for 70-80% confluency at the time of treatment.

-

Pre-treatment: Pre-treat the cells with varying concentrations of HPLA for a specified period (e.g., 1-2 hours) before inducing an inflammatory response.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for the desired duration (e.g., 24 hours for cytokine measurements).

Experimental Workflow: In Vitro Anti-inflammatory Assay

Caption: Workflow for assessing the anti-inflammatory effects of HPLA in vitro.

Quantification of HPLA in Biological Samples

High-Performance Liquid Chromatography (HPLC) Protocol

-

Sample Preparation:

-

Plasma/Serum: Perform protein precipitation by adding a threefold excess of cold methanol, vortex, and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C. Collect the supernatant.

-

Cell Culture Media: Centrifuge to remove cell debris and collect the supernatant.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).

-

Detection: UV detector set at an appropriate wavelength (e.g., 226 nm or 277 nm).

-

-

Quantification: Generate a standard curve using known concentrations of HPLA to quantify the amount in the samples.

Gene Expression Analysis

Quantitative Real-Time PCR (qRT-PCR) Protocol

-

RNA Extraction: Isolate total RNA from HPLA-treated and control cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase kit.

-

qPCR: Perform qPCR using SYBR Green or TaqMan probes with primers specific for target genes in the TLR4/NF-κB pathway (e.g., Tlr4, Myd88, Traf6, Nfkb1). Normalize the expression levels to a housekeeping gene (e.g., Gapdh or Actb).

Protein Expression and Phosphorylation Analysis

Western Blot Protocol

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST.

-

Incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p65 NF-κB, IκBα).

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Conclusion and Future Directions

3-(4-Hydroxyphenyl)lactic acid is a promising bioactive compound with significant physiological effects, particularly in the realms of inflammation and oxidative stress. Its ability to modulate key signaling pathways such as TLR4/NF-κB and potentially EGFR/PPAR-α highlights its therapeutic potential. However, further research is imperative to fully elucidate its mechanisms of action and to establish a comprehensive quantitative understanding of its efficacy. Future studies should focus on:

-

Determining the precise IC₅₀ and EC₅₀ values of HPLA for its various biological activities.

-

Conducting comprehensive dose-response studies in both in vitro and in vivo models.

-

Elucidating the detailed molecular interactions of HPLA with its protein targets.

-

Investigating the pharmacokinetics and bioavailability of HPLA.

-

Exploring the therapeutic potential of HPLA in a broader range of inflammatory and metabolic diseases.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential clinical applications of 3-(4-Hydroxyphenyl)lactic acid.

References

- 1. Inhibition of lipopolysaccharide-induced expression of inducible nitric oxide synthase by phenolic (3E)-4-(2-hydroxyphenyl)but-3-en-2-one in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of nitric oxide production in RAW 264.7 cells and cytokines IL-1β in osteoarthritis rat models of 70 % ethanol extract of Arcangelisia flava (L.) merr stems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of Endotoxemia Induced by Intraperitoneal Injection of Lipopolysaccharide on the Mg isotopic Composition of Biofluids and Tissues in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Hydroxyphenyllactic Acid (HPLA)

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological significance of 4-Hydroxyphenyllactic acid (HPLA), a metabolite of the amino acid tyrosine. This document is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

4-Hydroxyphenyllactic acid, also known as p-hydroxyphenyllactic acid, is a phenolic acid that plays a role in various physiological and pathological processes. It is a product of both human and microbial metabolism.

Chemical Structure and Identifiers

| Property | Value |

| IUPAC Name | 2-hydroxy-3-(4-hydroxyphenyl)propanoic acid |

| Molecular Formula | C₉H₁₀O₄ |

| Molecular Weight | 182.17 g/mol |

| CAS Number | 306-23-0 |

| Canonical SMILES | C1=CC(=CC=C1CC(C(=O)O)O)O |

| InChI Key | JVGVDSSUAVXRDY-UHFFFAOYSA-N |

| Synonyms | HPLA, p-Hydroxyphenyllactic acid, 3-(4-Hydroxyphenyl)lactic acid |

Physicochemical Properties

| Property | Value | Source |

| Physical State | Solid | [1] |

| Melting Point | 134-140°C | |

| Solubility | Soluble in DMSO and Methanol. Slightly soluble in acetone. | |

| pKa | Not available | |

| LogP | 0.38 |

Experimental Protocols

Synthesis of 4-Hydroxyphenyllactic Acid

HPLA can be synthesized through various chemical and biological methods. A common biosynthetic route involves the microbial fermentation of tyrosine.

Protocol: Biosynthesis of HPLA in Pediococcus acidilactici [2]

This protocol describes the biosynthesis of HPLA from tyrosine using the bacterium Pediococcus acidilactici.

-

Deamination of Tyrosine: Phenylalanine and tyrosine are first deaminated by an aminotransferase enzyme to form 4-hydroxyphenylpyruvic acid (HPPA)[2].

-

Reduction of HPPA: The resulting keto acid, HPPA, is then reduced by a D-lactate dehydrogenase to form 4-hydroxyphenyllactic acid (HPLA)[2].

A proposed biosynthetic pathway is visualized in the diagram below.

Purification of HPLA

Purification of HPLA from a reaction mixture or biological sample can be achieved using chromatographic techniques.

Protocol: Purification by High-Performance Liquid Chromatography (HPLC)

A general approach for the purification of HPLA using reversed-phase HPLC is outlined below. The specific conditions may need to be optimized based on the sample matrix.

-

Sample Preparation: The crude sample containing HPLA is dissolved in a suitable solvent (e.g., methanol/water mixture) and filtered through a 0.22 µm syringe filter to remove particulate matter.

-

Chromatographic System:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 275 nm.

-

-

Fraction Collection: Fractions are collected based on the retention time of the HPLA peak.

-

Solvent Evaporation: The collected fractions are pooled, and the solvent is removed under reduced pressure to yield purified HPLA.

Analytical Methods

Protocol: Quantification of HPLA in Human Urine by HPLC with Fluorescence Detection [3]

This method provides a sensitive and accurate means of quantifying HPLA in biological samples.

-

Sample Preparation (Magnetic Solid-Phase Extraction):

-

Urine samples are pretreated to isolate HPLA using magnetic nanoparticles functionalized with a suitable sorbent.

-

The nanoparticles are then washed, and HPLA is eluted with an appropriate solvent.

-

-

Chromatographic Conditions:

-

Column: High-performance anion-exchange column (e.g., IonPac AS21).

-

Mobile Phase: Isocratic elution with 4 mmol/L sodium hydroxide.

-

Flow Rate: 0.45 mL/min.

-

Detection: Fluorescence detector with excitation at 277 nm and emission at 340 nm.

-

-

Quantification: The concentration of HPLA is determined by comparing the peak area of the sample to a standard curve of known HPLA concentrations. The linear dynamic range for this method is reported to be 0.05–10 mg/L, with a limit of detection of 0.020 mg/L.

The general workflow for the analytical determination of HPLA is depicted below.